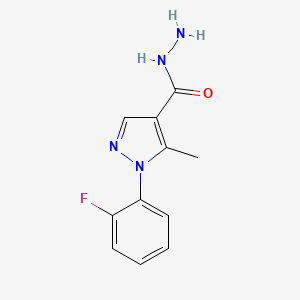
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives. Pyrazoles are heterocyclic compounds that have been extensively studied for their potential as therapeutic agents in various diseases.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of pyrazoline derivatives can be achieved by reacting difluoro chalcone with semicarbazide hydrochloride or thiosemicarbazide in an ethanolic sodium hydroxide solution, as demonstrated in the synthesis of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide and its thioamide counterpart . Although the specific synthesis of "1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide" is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as single crystal X-ray diffraction, supported by IR, NMR, and mass spectral data . The stability of the molecule can be analyzed using natural bonding orbital analysis, and charge transfer within the molecule can be determined through frontier molecular orbital analysis . The molecular electrostatic potential map can reveal regions of negative and positive electrostatic potential, indicating possible sites for electrophilic and nucleophilic attacks, respectively .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, Vilsmeier-Haack reactions can be used to synthesize novel pyrazole carbaldehyde derivatives from pyrimidine carbohydrazides . The reactivity of the fluorine atom and the carbonyl group in the pyrazole ring can be crucial for binding in molecular docking studies, suggesting potential inhibitory activity against certain enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure and substituents. For instance, the introduction of a fluorine atom can affect the lipophilicity and pharmacokinetic properties of the compound . The crystal packing of pyrazoline derivatives can be stabilized by various intermolecular interactions, such as hydrogen bonds and weak N-H...F interactions . These properties are essential for understanding the behavior of the compound in biological systems and for optimizing its therapeutic potential.
Scientific Research Applications
Novel Pyrazoles in Drug Discovery
- Discovery in Medicinal Chemistry : Pyrazoles, including derivatives like 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, are being investigated for their potential in novel drug discovery. They have shown promise in anti-breast cancer and anti-inflammatory properties. Molecular docking studies indicate that certain pyrazole derivatives effectively inhibit enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are crucial in inflammation and breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antibacterial Activity
- Synthesis for Antibacterial Applications : Research has demonstrated the synthesis of specific pyrazole derivatives, including those related to 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, with significant antibacterial activity. These compounds have been tested against pathogens like Bacillus subtilis and Staphylococcus aureus, showing considerable potential in combating bacterial infections (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antimicrobial Evaluation
- Potential as Antimicrobial Agents : Pyrazole derivatives have been synthesized and evaluated for antimicrobial activity. Some compounds showed effective action against bacteria and fungi, suggesting their potential use as antimicrobial agents. The minimum inhibitory concentration of these compounds indicates their efficacy against various microbial strains (Ningaiah et al., 2014).
Structural Characterization
- Characterization of Pyrazole Derivatives : Studies have been conducted on the synthesis and structural characterization of pyrazole derivatives related to 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. These investigations include crystal structure analysis and spectroscopic methods, providing insights into the physical and chemical properties of these compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Leishmanicidal Activities
- Effectiveness Against Leishmaniasis : Some pyrazole-4-carbohydrazides have shown effectiveness against Leishmania parasites, providing a foundation for developing new treatments for leishmaniasis. These compounds exhibit less toxicity compared to traditional treatments, highlighting their potential as safer alternatives (Bernardino et al., 2006).
Antiviral Properties
- Synthesis for Antiviral Use : Research into pyrazole derivatives includes their potential in antiviral applications. Some compounds have shown significant reduction in viral plaques of Herpes simplex type-1 (HSV-1), indicating their potential as antiviral agents (Dawood et al., 2011).
Vibrational Spectroscopic Studies
- Molecular Dynamics and Docking Studies : Advanced spectroscopic and computational studies have been conducted on pyrazole derivatives to understand their industrial and biological importance. These studies include vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking, providing comprehensive insights into the properties and potential applications of these compounds (Pillai et al., 2017).
Corrosion Protection
- Use in Corrosion Inhibition : Pyrazole-4-carbohydrazide compounds have been investigated for their ability to protect mild steel in acidic environments, showcasing their potential in industrial applications as corrosion inhibitors. This research includes electrochemical methods and computational approaches (Paul, Yadav, & Obot, 2020).
properties
IUPAC Name |
1-(2-fluorophenyl)-5-methylpyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-7-8(11(17)15-13)6-14-16(7)10-5-3-2-4-9(10)12/h2-6H,13H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXRHCUTXDAVIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | |
CAS RN |
618092-58-3 |
Source


|
| Record name | 1-(2-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

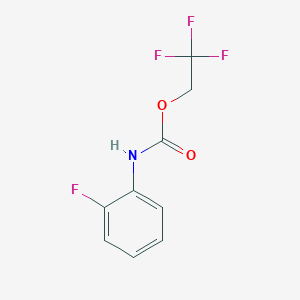
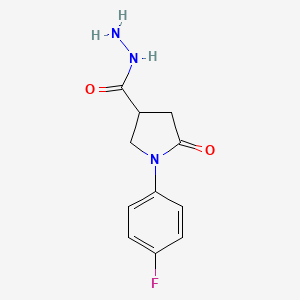
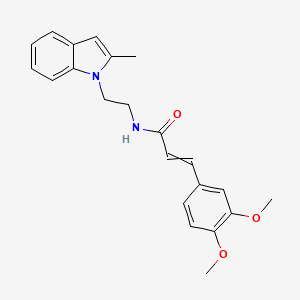
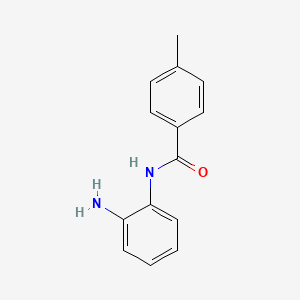
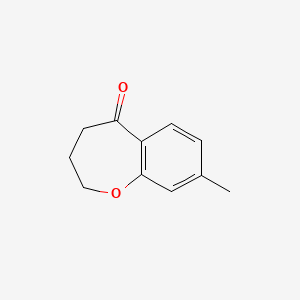
![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)
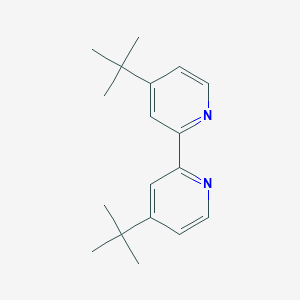
![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)
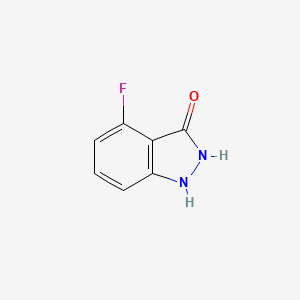
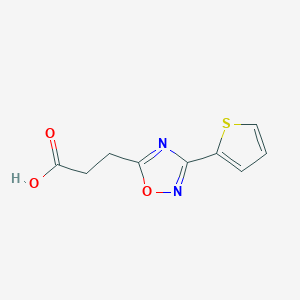
![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)
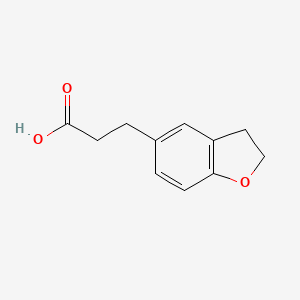
![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)
![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)